(2,6-Difluoro-3-isopropoxyphenyl)methanol
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Overview
Description
(2,6-Difluoro-3-isopropoxyphenyl)methanol is an organic compound with the molecular formula C10H12F2O2 It is a derivative of benzenemethanol, where the benzene ring is substituted with two fluorine atoms at the 2 and 6 positions and an isopropoxy group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluoro-3-isopropoxyphenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 2,6-difluorophenol.
Alkylation: The 2,6-difluorophenol undergoes alkylation with isopropyl bromide in the presence of a base, such as potassium carbonate, to introduce the isopropoxy group at the 3 position.
Reduction: The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to convert the carbonyl group to a hydroxyl group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,6-Difluoro-3-isopropoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can convert the hydroxyl group to a methyl group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,6-difluoro-3-isopropoxybenzaldehyde or 2,6-difluoro-3-isopropoxybenzoic acid.
Reduction: Formation of 2,6-difluoro-3-isopropoxytoluene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,6-Difluoro-3-isopropoxyphenyl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,6-Difluoro-3-isopropoxyphenyl)methanol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms and isopropoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzyl Alcohol: Similar structure but lacks the isopropoxy group.
3-Isopropoxybenzyl Alcohol: Similar structure but lacks the fluorine atoms.
2,6-Difluoro-3-methoxybenzyl Alcohol: Similar structure but has a methoxy group instead of an isopropoxy group.
Uniqueness
(2,6-Difluoro-3-isopropoxyphenyl)methanol is unique due to the combination of fluorine atoms and an isopropoxy group on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, such as increased stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
Biological Activity
(2,6-Difluoro-3-isopropoxyphenyl)methanol is a compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, pharmacological effects, and structure-activity relationships.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C12H14F2O2
- Molecular Weight : 232.24 g/mol
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Some studies suggest that compounds with similar structures exhibit significant enzymatic inhibition and antiproliferative properties.
- Enzymatic Inhibition : Compounds containing difluorophenyl moieties have shown potent inhibition against various enzymes, including fibroblast growth factor receptors (FGFRs). For instance, related compounds demonstrated IC50 values in the nanomolar range against FGFR1 and FGFR2, indicating strong inhibitory potential .
- Antiproliferative Activity : The compound's structural characteristics may contribute to its ability to inhibit cancer cell proliferation. In vitro studies have revealed that related compounds exhibit significant cytotoxicity against several cancer cell lines, including MCF-7 and SNU16, with IC50 values ranging from 0.033 μM to 0.620 μM .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity.
- Fluorine Substitution : The presence of fluorine atoms in the phenyl ring enhances the compound's lipophilicity and may improve its binding affinity to biological targets. Studies indicate that fluorinated derivatives often exhibit increased potency compared to their non-fluorinated counterparts .
- Isopropoxy Group : The isopropoxy substituent contributes to the compound's hydrophobic character, which can influence its interaction with cellular membranes and enhance bioavailability.
Biological Activity Data
Case Studies
Several studies have explored the biological activity of compounds structurally similar to this compound:
- Anticancer Activity : A study reported that a related compound with a difluorophenyl group exhibited significant antiproliferative effects on MCF-7 breast cancer cells, achieving an IC50 value of 0.075 µM . This suggests that modifications in the phenyl ring can lead to enhanced anticancer properties.
- Antimicrobial Properties : Another investigation into difluoro-substituted compounds showed promising antimicrobial activity against various pathogens at low concentrations . This indicates potential applications in treating infections.
Properties
Molecular Formula |
C10H12F2O2 |
---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
(2,6-difluoro-3-propan-2-yloxyphenyl)methanol |
InChI |
InChI=1S/C10H12F2O2/c1-6(2)14-9-4-3-8(11)7(5-13)10(9)12/h3-4,6,13H,5H2,1-2H3 |
InChI Key |
AJBNLRZRQJNJED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=C(C=C1)F)CO)F |
Origin of Product |
United States |
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